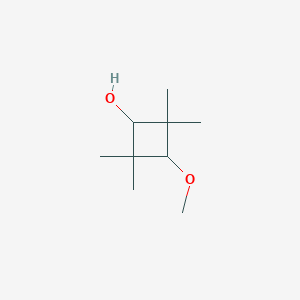

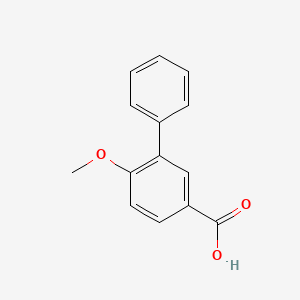

Coc1C(C)(C)C(O)C1(C)C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Coc1C(C)(C)C(O)C1(C)C, also known as norcoclaurine or N-coumaroyl dopamine, is a naturally occurring alkaloid found in many plants, including the leaves of the Corydalis yanhusuo plant. It has been the focus of scientific research due to its potential therapeutic properties.

科学的研究の応用

Photocatalytic Transformations

Photocatalysis involves the acceleration of a photoreaction in the presence of a catalyst. In the context of C1 molecules like CO, CO2, CH4, CH3OH, and HCHO, photocatalytic processes can facilitate the transformation into value-added multi-carbon (C2+) compounds . These transformations are crucial for the chemical industry and energy production, as they allow for the creation of ethylene, propylene, ethanol, and ethylene glycol from simple carbon sources under mild and environmentally benign conditions.

Electrocatalytic Conversions

Electrocatalysis can enable the activation and controllable C–C coupling of C1 molecules. The compound could potentially be used in electrocatalytic systems to convert major C1 molecules into C2+ compounds . This is particularly significant for renewable energy applications where the conversion of CO2 to fuels and chemicals is a promising approach for carbon recycling, offering sustainable environmental and economic benefits.

C–C Coupling Reactions

C–C coupling reactions are fundamental to organic synthesis, allowing the formation of complex molecules from simpler ones. The subject compound could be involved in catalyzing these reactions, especially in the formation of C2+ compounds from C1 feedstocks. This application is vital for synthesizing pharmaceuticals, agrochemicals, and polymers .

CO2 Reduction Reactions

The reduction of CO2 into more valuable chemicals and fuels is a key area of research in addressing climate change. The compound could serve as a catalyst or part of a catalyst system in electrochemical CO2 reduction reactions (CO2RR), converting CO2 into C2+ fuels or chemicals powered by renewable electricity .

特性

IUPAC Name |

3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-8(2)6(10)9(3,4)7(8)11-5/h6-7,10H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGLREVJRBTNBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C1OC)(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

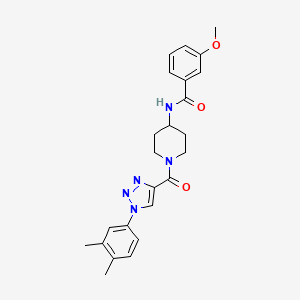

![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2876870.png)

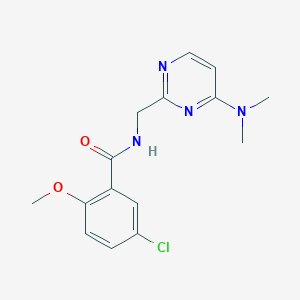

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2876871.png)

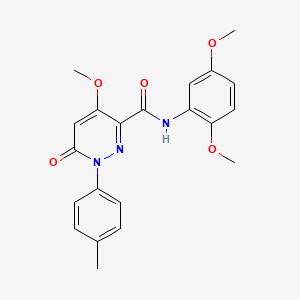

![4-(8-((2,6-Difluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2876881.png)

![Racemic-(4R,5R)-Tert-Butyl 4-Phenyl-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B2876883.png)

![3-Bromo-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2876886.png)